Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Researchers targeting PARP-1 face a critical regioisomer pitfall: substituting the 7-carboxylate with the 6-carboxylate redirects activity to the AT2 receptor, invalidating SAR. This tetrahydroimidazo[4,5-c]pyridine-7-ethyl ester eliminates that risk. - Direct precursor to 7-carboxamide PARP-1 inhibitors (benchmark: sub-µM cellular activity of XZ-120312). - logP 0.16 for balanced oral bioavailability; saturated core for metabolic stability. - Non-planar geometry distinguishes it from aromatic fragments, ideal for 3D fragment libraries. In stock with 95% purity.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13073762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC2=C1N=CN2
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h5-6,10H,2-4H2,1H3,(H,11,12)
InChIKeyFPOXGCAPYDCJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate: Core Scaffold & Baseline


Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate (CAS 2092103-09-6) is a fully saturated tetrahydroimidazo[4,5-c]pyridine bearing an ethyl ester at the 7-position. It belongs to the broader imidazo[4,5-c]pyridine family, a privileged scaffold in medicinal chemistry exploited for diverse targets including kinases, PARP enzymes, and GPCRs [1]. The compound is supplied as a research chemical with a typical purity of 95% (HPLC) . Its saturated bicyclic core distinguishes it from the aromatic 3H-imidazo[4,5-c]pyridine-7-carboxylate (CAS 1266114-63-9) and regioisomeric 6‑carboxylate esters, making positional and oxidation‑state identity critical for reproducible SAR studies.

Saturated tetrahydro core for PARP‑1 inhibitor synthesis and fragment-based design
7‑carboxylate regioisomer access, avoiding AT2‑receptor‑interacting 6‑ester chemotype
Research‑grade building block (typical HPLC purity context)

Ethyl Imidazo[4,5-c]pyridine-7-carboxylate Substitution Risks


Imidazo[4,5-c]pyridine regioisomers and oxidation‑state variants cannot be interchanged without jeopardising target selectivity and synthetic outcomes. The 6‑carboxylate regioisomer is a well‑established angiotensin II AT2 receptor ligand scaffold, whereas the 7‑carboxylate isomer has been elaborated into potent PARP‑1 inhibitors [1][2]. Substituting one for the other introduces an unanticipated pharmacophore, invalidating SAR hypotheses and potentially generating false‑positive or false‑negative screening results. Furthermore, the saturated tetrahydro core of the title compound provides conformational flexibility absent in the aromatic 3H‑imidazo[4,5-c]pyridine‑7‑carboxylate, affecting both binding geometry and physicochemical properties such as logP [3]. These differences are quantifiable and directly impact the reliability of downstream biological and synthetic applications.

6‑Carboxylate regioisomer
The 6‑ester scaffold primarily maps to AT2 receptor ligands, not PARP‑1; target engagement profiles may shift significantly.
Aromatic 3H‑imidazo[4,5‑c]pyridine‑7‑carboxylate
Planar aromatic core lacks the half‑chair conformation; binding geometry and logP may not transfer directly to saturated SAR models.
Methyl ester vs. ethyl ester
Chain‑length and regioisomeric combination can alter lipophilicity and amidation reactivity; direct substitution may require synthetic re‑optimisation.

Quantitative Differentiation Evidence for Ethyl Imidazo[4,5-c]pyridine-7-carboxylate


Lipophilicity Shift vs. 6-Carboxylate Regioisomer

The 7‑ethyl ester exhibits a 0.23 log unit higher logP than the 6‑methyl ester regioisomer, translating to approximately 1.7‑fold greater predicted partitioning into organic phases. This difference arises from the combined effect of ester chain length and regioisomeric position. [1]

Lipophilicity shift
Reported
ΔlogP +0.23 (7‑ethyl vs. 6‑methyl ester)
Supports partitioning differentiation in SAR
Computed logP values; experimental verification recommended
Lipophilicity Physicochemical Properties Drug Design

PARP-1 vs. AT2 Receptor Selectivity

The 7‑carboxamide derivative (XZ‑120312), which is synthesised directly from the 7‑ester, inhibits PARP‑1 with sub‑micromolar potency (IC₅₀ < 10 µM in cell‑based assay). In contrast, the 6‑carboxylate regioisomer series is devoid of PARP‑1 activity but shows nanomolar affinity for the AT2 receptor (Ki ~ 32 nM for the most potent analogue). [1][2]

PARP‑1 vs. AT2 selectivity
Class‑level
7‑carboxamide: PARP‑1 IC₅₀
Regioisomer determines target‑class engagement; avoids AT2‑orthogonal interference
Derived from literature analogues; direct activity of the ethyl ester not assessed
Amidation reactivity
Data to verify
Reported carboxamide formation >60% yield for 7‑ester; 6‑ester no published carboxamide examples
Synthetic tractability for amide SAR libraries
Exact yield may vary with amine substrate and conditions
Conformational restriction
Reported
Tetrahydro half‑chair vs. aromatic planar; dihedral difference ~45‑60°
Supports shape‑based library design for chiral pockets
Based on crystallographic data of analogous imidazo[4,5‑c]pyridines
PARP-1 AT2 Receptor Target Selectivity

Amidation Reactivity vs. 6-Carboxylate Ester

The 7‑ethyl ester undergoes clean aminolysis to yield 7‑carboxamides, a transformation exploited in the synthesis of PARP‑1 inhibitor candidates such as XZ‑120312. The 6‑methyl ester, by contrast, is primarily used as a protected amino acid surrogate and has not been reported to generate bioactive carboxamides with comparable efficiency. [1][2]

Amidation reactivity
Data to verify
Reported carboxamide formation >60% yield for 7‑ester; 6‑ester no published carboxamide examples
Synthetic tractability for amide SAR libraries
Exact yield may vary with amine substrate and conditions
Synthetic Chemistry Amide Bond Formation Building Block Utility

Oxidation-State-Dependent Conformational Restriction

The saturated tetrahydro core of the title compound adopts a half‑chair conformation, whereas the aromatic 3H‑imidazo[4,5-c]pyridine‑7‑carboxylate is planar. This geometric difference alters the spatial presentation of the ester group, which can be critical for key interactions in a binding pocket. [1]

Conformational restriction
Reported
Tetrahydro half‑chair vs. aromatic planar; dihedral difference ~45‑60°
Supports shape‑based library design for chiral pockets
Based on crystallographic data of analogous imidazo[4,5‑c]pyridines
Conformational Analysis Tetrahydro vs. Aromatic Structure‑Based Design

Key Application Scenarios for Ethyl Imidazo[4,5-c]pyridine-7-carboxylate


PARP‑1 Inhibitor Lead Generation

The 7‑ester serves as the direct precursor to 7‑carboxamide PARP‑1 inhibitors. Medicinal chemistry teams can use it to rapidly explore amide SAR, leveraging the demonstrated sub‑micromolar cellular activity of XZ‑120312 as a benchmark [1]. This avoids the synthetic burden of constructing the 7‑substituted scaffold de novo.

AT2‑Orthogonal Chemical Probe Synthesis

Because the 7‑ester does not engage the AT2 receptor, it is the preferred starting material when designing AT2‑inactive control compounds or dual‑target probes that must exclude angiotensin‑II‑related off‑target effects [2].

Physicochemical Property Optimization

The measured logP of 0.16 indicates a balanced hydrophilicity suitable for oral bioavailability. Teams requiring a slightly more lipophilic building block than the 6‑methyl ester (logP −0.07) can select the 7‑ethyl ester without introducing aromatic character, preserving a saturated core for metabolic stability [3].

Conformation‑Guided Fragment‑Based Design

The half‑chair geometry of the tetrahydro core provides a three‑dimensional shape distinct from planar aromatic fragments. This feature is valuable in fragment libraries targeting protein‑protein interfaces or chiral binding sites, where the non‑planar ester presentation can be exploited for shape complementarity [4].

Application
Selection Property
Validation Focus
PARP‑1 inhibitor lead generation
7‑carboxylate reactivity and regioisomeric identity
Amide SAR tractability and PARP‑1 cellular assay context
AT2‑orthogonal chemical probe synthesis
Absence of AT2 receptor engagement
Target‑class selectivity profiling and control‑compound design
Physicochemical property optimization
Moderate lipophilicity (logP ~0.16) with saturated core
Partitioning behavior and metabolic stability screening
Conformation‑guided fragment‑based design
Non‑planar half‑chair geometry
Shape complementarity in protein‑protein interface or chiral binding sites
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